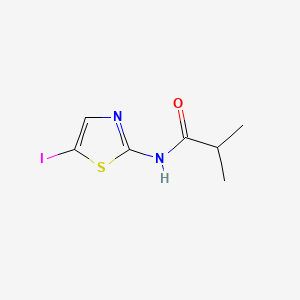
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of an iodine atom at the 5-position of the thiazole ring and a methylpropanamide group makes this compound unique and potentially useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the iodination of a thiazole precursor followed by the introduction of the methylpropanamide group. One common method includes:
Iodination of Thiazole: The thiazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Amidation: The iodinated thiazole is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and thiazole ring can play crucial roles in binding to the target site, while the methylpropanamide group may enhance the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-iodo-1,3-thiazol-2-yl)methylcyclobutanamine
- (5-Iodo-1,3-thiazol-2-yl)[{[(2-methyl-2-propanyl)oxy]carbony l}(propyl)amino]acetic acid
- (5-Iodo-1,3-thiazol-2-yl)(1-methyl-1H-pyrazol-3-yl)methanol
Uniqueness
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the iodine atom at the 5-position of the thiazole ring and the methylpropanamide group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
13915-73-6 |
|---|---|
Fórmula molecular |
C7H9IN2OS |
Peso molecular |
296.126 |
Nombre IUPAC |
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H9IN2OS/c1-4(2)6(11)10-7-9-3-5(8)12-7/h3-4H,1-2H3,(H,9,10,11) |
Clave InChI |
OKTIIBNOPBDNCH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C(S1)I |
Sinónimos |
Propionamide, N-(5-iodo-2-thiazolyl)-2-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
![(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid](/img/structure/B576664.png)
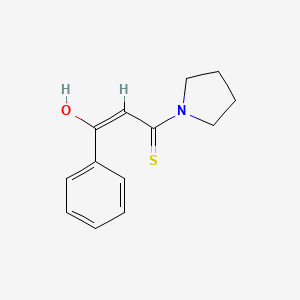
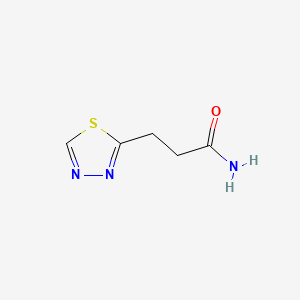


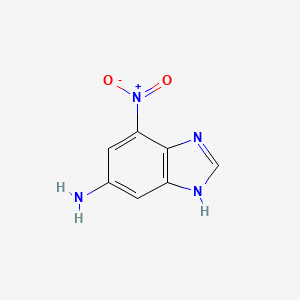
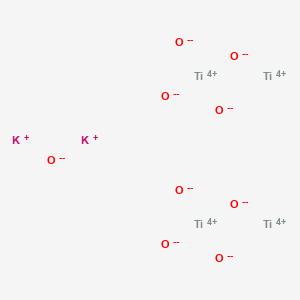
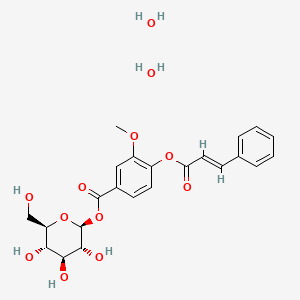
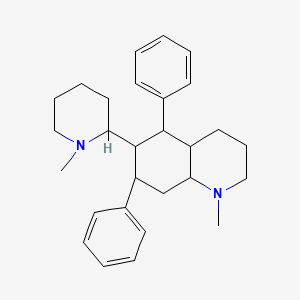
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
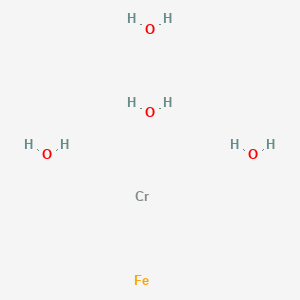
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

